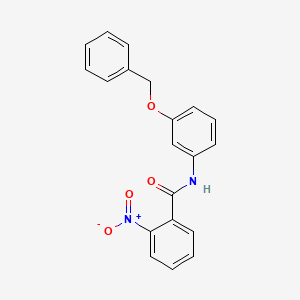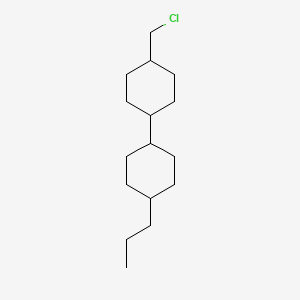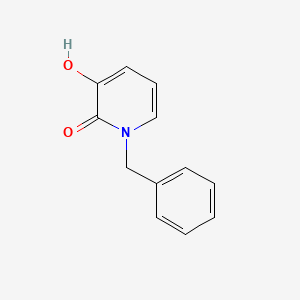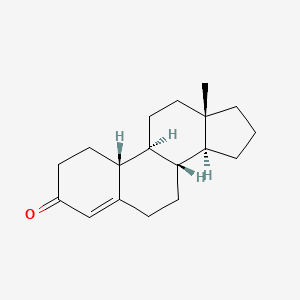
D,L-Phe(alphaEt)-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-Phe(alphaEt)-OMe is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a benzyl group, and a methyl ester functional group. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, peptide synthesis, and polymer materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Phe(alphaEt)-OMe typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of amino acid methyl esters often employs similar esterification techniques but on a larger scale. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as thionyl chloride, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: D,L-Phe(alphaEt)-OMe can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
D,L-Phe(alphaEt)-OMe has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of D,L-Phe(alphaEt)-OMe involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of peptides and other biologically active molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-phenylbutyric acid methyl ester
- 2-Amino-2-(4-methylbenzyl)butyric acid methyl ester
- 2-Amino-2-(4-chlorobenzyl)butyric acid methyl ester
Comparison: D,L-Phe(alphaEt)-OMe is unique due to its specific structural features, such as the benzyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
methyl 2-amino-2-benzylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-2)9-10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 |
InChI-Schlüssel |
GIWVTXJBLQUXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=CC=C1)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B8336810.png)



![5-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2,4-thiazolidinedione](/img/structure/B8336830.png)


![cis-4-amino-N-{[2-(trifluoromethyl)phenyl]methyl}cyclohexanecarboxamide](/img/structure/B8336858.png)
